molecular formula C15H16ClNO B1328306 5-Chloro-2-(4-isopropylphenoxy)aniline CAS No. 943619-24-7

5-Chloro-2-(4-isopropylphenoxy)aniline

Cat. No. B1328306
Key on ui cas rn: 943619-24-7
M. Wt: 261.74 g/mol
InChI Key: HDDJDWKYTQOAMN-UHFFFAOYSA-N
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Patent
US08338605B2

Procedure details

The product from Example 179a (13.7 g, 46.8 mmol) was reacted with SnCl2 as described in Example 1f to give the title compound (10.3 g, 84.4%).
Name
product
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
84.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH:15]([CH3:17])[CH3:16])=[CH:11][CH:10]=2)=[C:4]([N+:18]([O-])=O)[CH:3]=1.Cl[Sn]Cl>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([CH:15]([CH3:17])[CH3:16])=[CH:11][CH:10]=2)=[C:4]([NH2:18])[CH:3]=1

Inputs

Step One
Name
product
Quantity
13.7 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)OC1=CC=C(C=C1)C(C)C)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)N)OC1=CC=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 84.4%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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